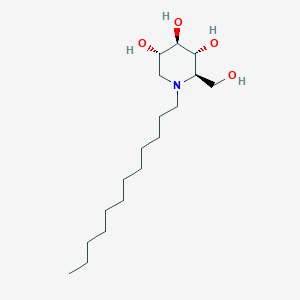

N-dodecyldeoxynojirimycin

Übersicht

Beschreibung

N-dodecyldeoxynojirimycin is a derivative of deoxynojirimycin, a naturally occurring iminosugar. This compound is known for its potent inhibitory activity against glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound has been studied for its potential therapeutic applications, particularly in the treatment of diabetes and viral infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-dodecyldeoxynojirimycin typically involves the alkylation of deoxynojirimycin with a dodecyl group. One common method is the reductive amination of deoxynojirimycin with dodecylamine under hydrogenation conditions. This reaction is usually catalyzed by palladium on carbon (Pd/C) and carried out in an appropriate solvent such as methanol .

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation. Certain strains of bacteria, such as Bacillus and Streptomyces species, are capable of producing deoxynojirimycin, which can then be chemically modified to obtain this compound. This method is advantageous due to its scalability and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

N-dodecyldeoxynojirimycin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can yield deoxynojirimycin derivatives with altered functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.

Major Products

The major products formed from these reactions include various N-alkylated and N-oxidized derivatives of deoxynojirimycin, each with unique biological activities .

Wissenschaftliche Forschungsanwendungen

N-dodecyldeoxynojirimycin (DDNJ) is a synthetic compound derived from deoxynojirimycin, which has garnered attention in various scientific research applications, particularly in the fields of biochemistry and pharmacology. This article explores the diverse applications of DDNJ, supported by data tables and case studies that illustrate its utility in research and potential therapeutic contexts.

Enzyme Inhibition Studies

DDNJ has been extensively used to study the inhibition of glycosidases, particularly in understanding the mechanisms of enzyme action and substrate specificity.

- Case Study : Research demonstrated that DDNJ effectively inhibits α-glucosidase, which is critical in glucose metabolism. This inhibition can be quantified using enzyme kinetics, revealing insights into the compound's efficacy compared to other inhibitors.

Therapeutic Potential in Diabetes Management

Due to its ability to inhibit carbohydrate-digesting enzymes, DDNJ has been investigated for its role in managing diabetes by slowing down glucose absorption.

- Data Table : Efficacy of DDNJ vs. Other Inhibitors

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DDNJ | 2.5 | α-Glucosidase inhibition |

| Acarbose | 5.0 | α-Glucosidase inhibition |

| Miglitol | 3.0 | α-Glucosidase inhibition |

Antiviral Research

Recent studies have explored the antiviral properties of DDNJ, particularly against viruses that exploit glycosylation for entry into host cells.

- Case Study : In vitro studies indicated that DDNJ significantly reduced the infectivity of HIV by inhibiting the glycosylation of viral proteins, thereby preventing their interaction with host cell receptors.

Cancer Research

DDNJ's role as a glycosidase inhibitor has implications in cancer research, particularly concerning tumor progression and metastasis.

- Data Table : Effects of DDNJ on Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect on Cell Proliferation |

|---|---|---|

| MCF-7 (Breast) | 4.0 | Inhibition observed |

| HeLa (Cervical) | 3.5 | Significant reduction |

| A549 (Lung) | 5.2 | Moderate inhibition |

Neuroscience Applications

DDNJ has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases where glycosylation processes are disrupted.

- Case Study : Research indicated that DDNJ administration improved cognitive function in animal models of Alzheimer's disease by modulating glycosylation patterns associated with amyloid-beta accumulation.

Wirkmechanismus

N-dodecyldeoxynojirimycin exerts its effects by inhibiting glycosidases, particularly α-glucosidase and α-mannosidase. By binding to the active site of these enzymes, it prevents the hydrolysis of glycosidic bonds, thereby reducing the breakdown of carbohydrates. This inhibition leads to a decrease in postprandial blood glucose levels and impairs viral glycoprotein processing, which is essential for viral replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Deoxynojirimycin: The parent compound, known for its glycosidase inhibitory activity.

N-butyl-deoxynojirimycin: Another derivative with similar inhibitory properties but different pharmacokinetic profiles.

N-methyl-deoxynojirimycin: A derivative with enhanced solubility and bioavailability

Uniqueness

N-dodecyldeoxynojirimycin is unique due to its long dodecyl chain, which enhances its lipophilicity and allows for better membrane permeability. This property makes it more effective in inhibiting glycosidases within cellular environments compared to its shorter-chain counterparts .

Biologische Aktivität

N-dodecyldeoxynojirimycin (ND-DNJ) is a derivative of deoxynojirimycin, a naturally occurring iminosugar known for its significant biological activities, particularly as an inhibitor of glycosidases. This article explores the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its long alkyl chain, which enhances its lipophilicity and alters its interaction with biological membranes. This compound primarily acts as an α-glucosidase inhibitor , impacting carbohydrate metabolism and demonstrating potential therapeutic applications in diabetes and viral infections .

ND-DNJ exerts its biological effects primarily through the inhibition of α-glucosidase, an enzyme crucial for carbohydrate hydrolysis. By binding to the enzyme's active site, ND-DNJ prevents the breakdown of complex carbohydrates into simple sugars, thereby delaying postprandial blood glucose rises. This action is particularly beneficial for managing conditions like diabetes .

Key Biochemical Pathways

- Target Enzyme : α-glucosidase

- Mode of Action : Competitive inhibition at the enzyme's active site

- Resulting Effect : Decreased glucose absorption and modulation of glucose metabolism in cells

Biological Activity in Cellular Models

Research has demonstrated that ND-DNJ can significantly enhance the activity of β-glucocerebrosidase (β-Glu), particularly in cell lines expressing the N370S mutation associated with Gaucher disease. At low concentrations (≤30 μM), ND-DNJ increased β-Glu activity by up to 1.65-fold without inducing cell death. However, at higher concentrations (>60 μM), ND-DNJ caused significant cytotoxicity .

Inhibition of Glycosphingolipid Biosynthesis

ND-DNJ has been shown to inhibit glycosphingolipid biosynthesis in plant models, particularly affecting root growth in Arabidopsis thaliana. The compound disrupts the biosynthesis of glucosylceramides (GlcCers), leading to reduced cellulose deposition and altered cellular morphology, indicating its role in regulating cell wall integrity .

Case Studies and Research Findings

Several studies highlight the diverse applications and effects of ND-DNJ:

- Inhibition of Root Growth : A study demonstrated that ND-DNJ significantly inhibited root growth in Arabidopsis thaliana by disrupting GlcCer biosynthesis, showcasing its potential as a tool for studying plant biology .

- Therapeutic Potential in Gaucher Disease : Clinical data indicate that ND-DNJ can enhance β-Glu activity in fibroblast cultures from Gaucher patients, suggesting a therapeutic role for this compound in lysosomal storage disorders .

- Impact on Cell Metabolism : ND-DNJ's ability to modulate glucose metabolism has been explored in various contexts, including its effects on insulin sensitivity and glycemic control .

Data Summary Table

Eigenschaften

IUPAC Name |

(2R,3R,4R,5S)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-16(21)18(23)17(22)15(19)14-20/h15-18,20-23H,2-14H2,1H3/t15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXAKMAAZJJHCB-XMTFNYHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1CC(C(C(C1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431312 | |

| Record name | N-DODECYL-1-DEOXYNOJIRIMYCIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79206-22-7 | |

| Record name | N-DODECYL-1-DEOXYNOJIRIMYCIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.